molecular formula C12H8FN3O B2584877 7-(4-fluorophenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1031559-08-6

7-(4-fluorophenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B2584877
CAS No.: 1031559-08-6
M. Wt: 229.214
InChI Key: SGNPYIIWIWIFON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Fluorophenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a pyrrolo[3,2-d]pyrimidin-4-one derivative featuring a 4-fluorophenyl substituent at the 7-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine nucleosides, enabling interactions with enzymes like purine nucleoside phosphorylase (PNP) and kinases.

Properties

IUPAC Name

7-(4-fluorophenyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O/c13-8-3-1-7(2-4-8)9-5-14-11-10(9)15-6-16-12(11)17/h1-6,14H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNPYIIWIWIFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC3=C2N=CNC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-fluorophenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluoroaniline with ethyl acetoacetate, followed by cyclization with formamide under acidic conditions to yield the desired pyrrolo[3,2-d]pyrimidine core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-(4-Fluorophenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced pyrrolo[3,2-d]pyrimidine derivatives.

    Substitution: Formation of substituted pyrrolo[3,2-d]pyrimidine derivatives with various functional groups.

Scientific Research Applications

Biological Activities

7-(4-fluorophenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one has been shown to exhibit significant biological activities, particularly as an inhibitor of dihydrofolate reductase (DHFR). This enzyme plays a crucial role in DNA synthesis and cell proliferation.

Scientific Research Applications

The applications of this compound can be categorized into several areas:

  • Cancer Research : Due to its DHFR inhibitory activity, this compound is being investigated for its potential use in cancer therapies.
  • Inflammatory Diseases : Research indicates that compounds with similar structures can modulate receptor interacting protein kinases (RIPK), suggesting potential applications in treating inflammatory diseases.
  • Neurodegenerative Disorders : The modulation of RIPK3 activity may also provide therapeutic benefits in neurodegenerative conditions.

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

  • Study on DHFR Inhibition : A study demonstrated that this compound effectively inhibits DHFR activity in vitro, showing promise for further development as an anti-cancer agent.
  • RIPK Inhibition Studies : Another research effort highlighted the compound's ability to inhibit RIPK3, indicating its potential role in managing diseases characterized by dysregulated kinase activity.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Arylthio Substituents

Compounds with arylthio groups at the 7-position (e.g., 7a–7e in ) share the pyrrolo[3,2-d]pyrimidin-4-one core but differ in substituent electronics and steric bulk:

Compound Substituent Yield (%) $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm) HRMS (m/z)
7a () Phenylthio 56 7.84 (s, 1H) 153.73 (C=O) 244.0537 [M+H]⁺
7b () 2-Methylphenylthio 51 2.36 (s, 3H) 19.44 (CH$_3$) 280.0515 [M+Na]⁺
7c () 2-Bromophenylthio 51 - 132.39 (C-Br) 319.9494 [M-H]⁻
Target Compound 4-Fluorophenyl - - ~160 (C-F coupling) -

Key Findings :

  • Synthetic Yields : Arylthio derivatives generally exhibit moderate yields (51–56%), suggesting comparable synthetic accessibility to the fluorophenyl analog .
Aminoalkyl and Hydroxyalkyl Derivatives

Compounds with aminoalkyl or hydroxyalkyl substituents (e.g., 21, 29, 77 in ) prioritize solubility and hydrogen-bonding interactions:

Compound Substituent Melting Point (°C) Bioactivity Notes
21 () Bis(2-hydroxyethyl)aminomethyl 178–180 Moderate PNP inhibition
29 () (4-Hydroxybutyl)aminomethyl >250 Improved enzyme affinity
77 () Benzyl(4-hydroxybutyl)aminomethyl >250 High metabolic stability
Target Compound 4-Fluorophenyl - Likely enhanced lipophilicity

Key Findings :

  • The 4-fluorophenyl group may improve membrane permeability due to increased lipophilicity .
  • Biological Activity : Hydroxyalkyl derivatives show moderate PNP inhibition, while the fluorophenyl group’s role in enzyme binding requires further study .
Phosphonate and Phosphorylated Derivatives

Phosphonate-containing analogs (e.g., 45a , 45f , 52 in ) mimic nucleotide phosphates for enhanced kinase inhibition:

Compound Substituent $ ^{31}P $ NMR (δ, ppm) HRMS (m/z)
45f () (E)-2-(Phosphonato)vinylphenylthio 13.41 378.0315 [M-H]⁻
52 () Phosphonatomethoxyphenylthio - 544.0154 [M-H]⁻
Target Compound 4-Fluorophenyl - -

Key Findings :

  • Mechanistic Implications: Phosphonates (e.g., 45f) act as non-hydrolyzable phosphate mimics, useful in targeting ATP-binding enzymes. The 4-fluorophenyl group lacks this property but may compensate with hydrophobic interactions .
  • Synthetic Complexity : Phosphonate derivatives require multi-step syntheses (e.g., 52 in : 31% yield), whereas the fluorophenyl analog could be synthesized more efficiently .
Clinically Relevant Analogue: Forodesine Hydrochloride

Forodesine hydrochloride (Immucillin-H HCl, ) is a PNP inhibitor with a pyrrolidinyl substituent:

Property Forodesine Hydrochloride Target Compound
Structure 7-(3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl) 7-(4-Fluorophenyl)
Bioactivity IC$_{50}$ = 0.6 nM (PNP inhibition) Unknown (theoretical)
Clinical Use T-cell lymphoma therapy Preclinical research

Key Findings :

  • Structural Divergence : Forodesine’s pyrrolidinyl group enables tight binding to PNP’s active site, while the fluorophenyl group may target different enzymes (e.g., kinases) .
  • Therapeutic Potential: The fluorophenyl derivative could fill a niche in diseases where phosphonate or nucleoside analogs face resistance .

Biological Activity

7-(4-fluorophenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on various research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Notably, it has been studied for its effectiveness against Mycobacterium tuberculosis , suggesting potential as an antitubercular agent. The mechanism of action involves interference with essential bacterial enzymes and metabolic pathways, which disrupts bacterial growth and survival .

Anti-inflammatory Activity

Similar compounds in the pyrrolo[3,2-d]pyrimidine class have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This inhibition is crucial in managing inflammatory processes, making this compound a candidate for further investigation in inflammatory disease models .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies indicate that it can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of key kinases involved in cell signaling pathways, leading to disrupted cell cycle progression and enhanced apoptotic signaling .

Study on Antitumor Activity

A study evaluated the compound's effects on HeLa cells (cervical cancer) and found that it significantly impacted microtubule dynamics and spindle morphology. This disruption led to mitotic delay and subsequent cell death, highlighting its potential as an anticancer therapeutic .

Inhibition of Tubulin Assembly

Another research effort focused on rigidin-inspired derivatives similar to this compound. These derivatives were found to inhibit tubulin assembly effectively, showcasing their potential as antiproliferative agents against cancer cells .

Synthesis Approaches

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. A notable method includes the reaction of 6-amino-2-thiouracil with 3-(4-fluorophenyl)-1-(4-bromophenyl)-2-propen-1-one in dimethylformamide under reflux conditions. This method allows for efficient formation of the desired structure with good yields .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
7H-pyrrolo[2,3-d]pyrimidine derivativesStructureAntitumor activity
Pyrazolo[3,4-d]pyrimidine derivativesStructureCDK2 inhibition
Pyrrolo[2,3-d]pyrimidine derivativesStructureAntiviral and anticancer properties

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 7-(4-fluorophenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one and related analogs?

The compound is synthesized via aza-Wittig reactions, which are efficient for constructing pyrrolo[3,2-d]pyrimidine scaffolds. For example, substituted aryl groups are introduced using N-(2-oxo-2-arylethyl)methanesulfonamide, aldehydes, and cyanoacetamide in ethanol with anhydrous potassium carbonate . Multicomponent reactions (MCRs) are also utilized, enabling rapid assembly of complex heterocycles. These reactions often involve heating intermediates (e.g., pyrrole derivatives) to 150°C under reflux conditions, followed by recrystallization from mixed solvents (e.g., ethanol/dichloromethane) to obtain pure crystals .

Q. How can researchers confirm the molecular structure of this compound?

Structural confirmation relies on a combination of techniques:

  • Single-crystal X-ray diffraction (SCXRD): Determines bond lengths, angles, and dihedral angles between aromatic rings (e.g., fluorophenyl and pyrrolopyrimidine moieties) .
  • NMR spectroscopy: 1^1H and 13^{13}C NMR resolve proton environments and carbon frameworks, with characteristic signals for fluorophenyl substituents (e.g., deshielded aromatic protons) .
  • High-resolution mass spectrometry (HRMS): Validates molecular formula by matching experimental and calculated m/z values (e.g., [M+H]+^+ or [M+Na]+^+) .

Advanced Research Questions

Q. What experimental strategies address contradictions in crystallographic data for pyrrolopyrimidine derivatives?

Discrepancies in crystallographic parameters (e.g., dihedral angles or unit cell dimensions) may arise from solvent effects or polymorphism. To resolve these:

  • Use temperature-controlled recrystallization (e.g., slow evaporation at 298 K) to obtain high-quality crystals .
  • Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O/F contacts) that stabilize specific conformations .
  • Compare data across multiple batches and solvents (e.g., ethanol vs. dichloromethane) to identify solvent-driven packing differences .

Q. How do substituents influence the regioselectivity of pyrrolo[3,2-d]pyrimidine functionalization?

Electron-withdrawing groups (e.g., 4-fluorophenyl) direct electrophilic substitution to specific positions. For example:

  • Nitration: Occurs preferentially at the 5-position of the pyrrole ring due to meta-directing effects of fluorine .
  • Suzuki coupling: Fluorophenyl groups enhance reactivity at the 7-position by stabilizing transition states through π-π interactions . Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution .

Q. What mechanistic insights guide the optimization of aza-Wittig reactions for pyrrolopyrimidine synthesis?

Key factors include:

  • Catalyst selection: Anhydrous potassium carbonate facilitates imine formation, while avoiding protic solvents minimizes side reactions .
  • Temperature control: Heating at 130–150°C promotes cyclization but requires monitoring via TLC to prevent over-dehydration .
  • Solvent polarity: Ethanol/dichloromethane mixtures balance solubility and crystallization efficiency, critical for high yields (>85%) .

Methodological Considerations

Q. What protocols ensure reproducibility in NMR analysis of fluorinated pyrrolopyrimidines?

  • Use deuterated DMSO-d6_6 or CDCl3_3 to dissolve hydrophobic derivatives.
  • Apply 19^{19}F NMR to detect fluorine coupling patterns (e.g., 3JFH^3J_{F-H} for para-fluorophenyl groups) .
  • Reference spectra against known analogs (e.g., 3-(4-fluorophenyl)-2-(2-naphthyloxy) derivatives) to assign peaks accurately .

Q. How can researchers validate biological activity hypotheses for this compound?

While direct bioactivity data are limited in the provided evidence, structural analogs (e.g., 7H-pyrrolo[2,3-d]pyrimidines) exhibit kinase inhibition. Suggested approaches:

  • Molecular docking: Screen against ATP-binding pockets of kinases (e.g., EGFR or Aurora kinases) using PyMOL or AutoDock .
  • In vitro assays: Test cytotoxicity in cancer cell lines (e.g., HCT-116 or MCF-7) and compare IC50_{50} values to established inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.